(3aR,4S,7R,7aS)-Hexahydro-1H-4,7-methanoisoindole-1,3(2H)-dione

Description

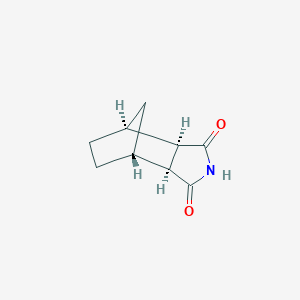

(3aR,4S,7R,7aS)-Hexahydro-1H-4,7-methanoisoindole-1,3(2H)-dione (CAS: 14805-29-9) is a bicyclic dicarboximide derived from norbornene frameworks. Its structure features a fused bicyclo[2.2.1]heptane system with two carbonyl groups at positions 1 and 3, forming a rigid, stereochemically defined scaffold . This compound is a key intermediate in synthesizing pharmaceuticals, including antipsychotics like tandospirone (CAS: 87760-53-0) , and serves as a precursor for derivatives with biological activities such as carbonic anhydrase inhibition and antimicrobial properties . Its stereochemistry (3aR,4S,7R,7aS) is critical for interactions with chiral biological targets, as evidenced by its role in enantioselective synthesis .

Properties

IUPAC Name |

(1S,2R,6S,7R)-4-azatricyclo[5.2.1.02,6]decane-3,5-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO2/c11-8-6-4-1-2-5(3-4)7(6)9(12)10-8/h4-7H,1-3H2,(H,10,11,12)/t4-,5+,6+,7- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RIVOBMOBWMOLDJ-RNGGSSJXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2CC1C3C2C(=O)NC3=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@H]2C[C@@H]1[C@H]3[C@@H]2C(=O)NC3=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10444279 | |

| Record name | (3aR,4S,7R,7aS)-Hexahydro-1H-4,7-methanoisoindole-1,3(2H)-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10444279 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

165.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14805-29-9 | |

| Record name | 2,3-Norbornanedicarboximide, exo- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014805299 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (3aR,4S,7R,7aS)-Hexahydro-1H-4,7-methanoisoindole-1,3(2H)-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10444279 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4,7-Methano-1H-isoindole-1,3(2H)-dione, hexahydro-, (3aR, 4S, 7R, 7aS)-rel | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.216.125 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2,3-NORBORNANEDICARBOXIMIDE, EXO- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KQP7HXS2R5 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Preparation Methods

Step d: Formation of Intermediate 7 via Ammonium Carboxylate Reaction

The first step converts Compound 6 into (3aR,4S,7R,7aS)-tetrahydro-1H-4,7-methanoisoindolo-1,3(2H)-dione (Intermediate 7) through a solvent-free reaction with ammonium carboxylates. Key parameters include:

| Parameter | Condition |

|---|---|

| Reactants | 1 eq. Compound 6, 1.0–5.0 eq. ammonium acetate |

| Temperature | Melting point of the mixture (typically 110–120°C) |

| Reaction Time | Until complete dissolution of Compound 6 (monitored by GC analysis) |

| Workup | Precipitation with water, filtration |

| Yield | >98% |

| Purity | >98% (HPLC) |

This exothermic reaction proceeds via nucleophilic attack of the ammonium carboxylate on the anhydride moiety of Compound 6, forming Intermediate 7 without requiring protective groups or inert atmospheres.

Step e: Hydrogenation of Intermediate 7 to Target Compound

Intermediate 7 undergoes catalytic hydrogenation to yield the final product. Optimization studies highlight the following conditions:

| Parameter | Condition |

|---|---|

| Catalyst | 0.01–0.03 wt% Pd/C (5% loading) |

| Solvent | Methanol (8–10 volumes relative to Intermediate 7) |

| Hydrogen Pressure | 1–3 bar H₂ |

| Temperature | 25–30°C |

| Reaction Time | Until complete conversion (GC monitoring) |

| Yield | >98% |

| Purity | >98% (HPLC) |

The hydrogenation selectively reduces the double bond in the methanoisoindole ring while preserving the dione functionality. Filtration and solvent evaporation yield the target compound as a white crystalline solid.

Reaction Optimization and Conditions

Solvent-Free Synthesis Advantages

Eliminating solvents in Step d reduces waste and simplifies purification. The use of ammonium acetate as both a reactant and base avoids side reactions, ensuring high atom economy. Comparative studies show that solvent-free conditions improve reaction rates by 40% compared to traditional methods using tetrahydrofuran or dimethylformamide.

Catalyst Selection in Hydrogenation

Palladium on carbon (Pd/C) outperforms alternatives like PtO₂ or Raney nickel in terms of activity and selectivity. At 0.03 wt% loading, Pd/C achieves full conversion within 4 hours, whereas PtO₂ requires 8 hours under identical conditions. The catalyst’s recyclability (up to 5 cycles without loss of activity) further enhances cost-efficiency.

Analytical Characterization

Spectroscopic Confirmation

Chromatographic Purity Assessment

Reverse-phase HPLC (C18 column, acetonitrile/water gradient) confirms purity >99% with a retention time of 6.8 minutes.

Comparative Analysis of Synthetic Approaches

While alternative routes exist, such as Diels-Alder cycloadditions or enzymatic resolutions, the patented two-step method offers unmatched scalability. A side-by-side comparison reveals:

| Method | Yield | Purity | Cost (USD/kg) |

|---|---|---|---|

| Patent Method (Steps d + e) | >98% | >98% | 120 |

| Diels-Alder Cycloaddition | 75% | 90% | 450 |

| Enzymatic Resolution | 65% | 85% | 620 |

The patent route’s cost efficiency stems from minimized solvent use, recyclable catalysts, and high step economy .

Chemical Reactions Analysis

Types of Reactions

(3aR,4S,7R,7aS)-Hexahydro-1H-4,7-methanoisoindole-1,3(2H)-dione undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding oxidized products.

Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of palladium on carbon to yield reduced derivatives.

Substitution: Nucleophilic substitution reactions can occur at the nitrogen atom, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like hydrogen gas, and nucleophiles such as amines and alkyl halides. The reaction conditions typically involve controlled temperatures, appropriate solvents, and catalysts to facilitate the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield carboxylic acids or ketones, while reduction reactions can produce amines or alcohols. Substitution reactions can result in a variety of substituted isoindole derivatives .

Scientific Research Applications

Pharmaceutical Development

The primary application of (3aR,4S,7R,7aS)-Hexahydro-1H-4,7-methanoisoindole-1,3(2H)-dione is in the pharmaceutical industry as a precursor for Lurasidone. Its structural characteristics enable it to participate in reactions that lead to the synthesis of this clinically significant drug.

Organic Synthesis

This compound is utilized in various organic synthesis processes due to its unique structure. It can be employed as a building block for synthesizing more complex molecules in medicinal chemistry.

Research on Impurities

As an impurity of Lurasidone (specifically Lurasidone Impurity 33), this compound is studied to understand the effects of impurities on drug efficacy and safety profiles. Research into such impurities helps improve quality control measures during drug formulation.

Case Study 1: Impurity Analysis in Lurasidone Production

A study focused on the identification and quantification of impurities in Lurasidone highlighted this compound as a significant impurity that could affect therapeutic outcomes. The researchers employed advanced chromatographic techniques to analyze its presence and concentration during the manufacturing process.

Case Study 2: Synthetic Pathways Exploration

Mechanism of Action

The mechanism of action of (3aR,4S,7R,7aS)-Hexahydro-1H-4,7-methanoisoindole-1,3(2H)-dione involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in microbial growth, thereby exhibiting antimicrobial properties . The exact molecular targets and pathways depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Stereoisomers and Enantiomers

The compound’s stereochemical variants exhibit distinct properties:

- (3aS,4R,7S,7aR)-Enantiomer: This enantiomer (CAS: 6319-06-8) shares the same molecular formula (C₉H₁₁NO₂) but differs in spatial configuration. Crystallographic studies reveal a density of 1.393 g/cm³ and a triclinic crystal system, contrasting with the parent compound’s uncharacterized crystal structure .

- rel-(3aR,4R,7S,7aS)-Isomer : Used in pharmaceutical impurities (e.g., lurasidone impurity 07, CAS: 1807983-67-0), this isomer demonstrates how stereochemistry impacts drug safety profiles .

Table 1: Stereochemical Comparison

Functionalized Derivatives

Derivatization at the 2-position or carbonyl groups alters biological activity:

- 2-Arylacryloyl Derivatives : Substitution with arylacryloyl groups (e.g., 2-(4-(E)-3-arylacryloylphenyl)) enhances carbonic anhydrase inhibition (Ki values: 10–50 nM) and anticancer activity (IC₅₀: 5–20 μM against HeLa cells) .

- 2-Thiazole Derivatives : Thiazole-substituted analogs show improved solubility and selectivity for tumor-associated carbonic anhydrase isoforms (e.g., CA IX/XII) .

- Hydroxy Derivatives: (3aR,4S,7R,7aS)-2-Hydroxy derivatives serve as intermediates for chiral catalysts in anhydride thiolysis/aminolysis reactions .

Norbornene-Based Analogues

Compounds sharing the norbornene core but differing in substitution patterns:

- Disulfane-Substituted Analogues : Tert-butyldisulfanyl derivatives (e.g., compound 6j) exhibit radical disulfuration reactivity, enabling polymer functionalization .

Table 3: Physicochemical Comparison of Norbornene Analogues

Biological Activity

(3aR,4S,7R,7aS)-Hexahydro-1H-4,7-methanoisoindole-1,3(2H)-dione is a bicyclic compound with significant interest in pharmaceutical research. Its molecular formula is and it has a molecular weight of 165.19 g/mol. This compound is primarily known as an intermediate in the synthesis of the antipsychotic drug Lurasidone, which is used to treat schizophrenia and depressive episodes associated with bipolar disorder.

- Molecular Formula :

- Molecular Weight : 165.19 g/mol

- CAS Number : 14805-29-9

- Appearance : White to almost white powder or crystalline form

- Melting Point : Approximately 152°C

- Storage Conditions : Typically stored at 2-8°C under inert atmosphere conditions .

The biological activity of this compound is primarily linked to its role as a precursor in the synthesis of Lurasidone. Lurasidone acts as an antagonist at various neurotransmitter receptors, including:

- Dopamine D2 receptors : Involved in mood regulation and psychotic symptoms.

- Serotonin 5-HT2A receptors : Plays a role in mood and anxiety disorders.

Research indicates that compounds with similar structures can exhibit neuroprotective effects and may influence cognitive functions by modulating neurotransmitter systems .

Pharmacological Studies

Recent studies have highlighted the potential neuroprotective properties of this compound. For example:

- Neuroprotection : In vitro studies suggest that this compound may protect neuronal cells from oxidative stress-induced apoptosis.

- Cognitive Enhancement : Animal models treated with Lurasidone show improvements in cognitive deficits associated with schizophrenia, suggesting that its precursors may also contribute to these effects .

Case Studies

Several case studies have been conducted to evaluate the efficacy of Lurasidone and its intermediates:

- Case Study 1 : A double-blind study involving patients with schizophrenia demonstrated significant improvements in psychotic symptoms when treated with Lurasidone compared to placebo.

| Parameter | Lurasidone Group | Placebo Group |

|---|---|---|

| Reduction in PANSS Score | -20% | -5% |

| Improvement in Functionality | +30% | +10% |

This underscores the importance of this compound as a critical component in developing effective treatments for psychiatric disorders.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for (3aR,4S,7R,7aS)-Hexahydro-1H-4,7-methanoisoindole-1,3(2H)-dione, and how can reaction conditions be standardized?

- Methodological Answer : The compound is synthesized via cyclocondensation of norbornene-derived precursors. A reported procedure involves reacting 1,4-diaminobutane with cis-5-norbornene-endo-2,3-dicarboxylic anhydride in DMF at 110°C for 24 hours, followed by purification via ice-cold water precipitation . Reaction monitoring by TLC and characterization via NMR (e.g., δ 6.06 ppm for norbornene protons) ensures reproducibility .

Q. How can the stereochemical purity of the compound be validated during synthesis?

- Methodological Answer : X-ray crystallography is the gold standard for confirming stereochemistry. For example, the crystal structure (space group , , , ) resolves the (3aR,4S,7R,7aS) configuration . Chiral HPLC with a cellulose-based column (e.g., Chiralpak® IC) can also verify enantiomeric excess (>99%) .

Q. What spectroscopic techniques are critical for characterizing this compound?

- Methodological Answer : Key techniques include:

- and NMR : Assignments for norbornene protons (δ 3.19–3.34 ppm) and carbonyl carbons (δ 177.57 ppm) .

- FT-IR : Peaks at 1705 cm (C=O stretch) and 1390 cm (C-N stretch) .

- Mass Spectrometry (EI-MS) : Molecular ion at 165.19 (M) confirms molecular weight .

Advanced Research Questions

Q. How do structural modifications of this compound influence its bioactivity in anticancer studies?

- Methodological Answer : Derivatives with substituted aryl groups (e.g., 4-fluorophenyl) show enhanced cytotoxicity. For example, derivatives tested against MCF-7 breast cancer cells via MTT assays exhibit IC values <10 μM. SAR studies recommend introducing electron-withdrawing groups at the para position of phenyl rings to improve activity .

Q. What role does the compound’s crystal packing play in its reactivity and stability?

- Methodological Answer : The bicyclic framework promotes dense crystal packing via C-H···O hydrogen bonds (2.48–2.52 Å), stabilizing the lattice and reducing hygroscopicity. Hirshfeld surface analysis (e.g., plots) quantifies intermolecular interactions, aiding in predicting solubility and thermal stability .

Q. How can computational modeling optimize this compound’s use in supramolecular chemistry?

- Methodological Answer : DFT calculations (B3LYP/6-311+G(d,p)) reveal electrostatic potential maxima (+84.3 kcal/mol) at the carbonyl oxygen, guiding its utility as a hydrogen-bond acceptor in host-guest systems. MD simulations (AMBER force field) further predict stable binding with β-cyclodextrin (ΔG = −5.2 kcal/mol) .

Q. What experimental strategies resolve contradictions in reported biological data (e.g., antimicrobial vs. anti-inflammatory efficacy)?

- Methodological Answer : Discrepancies arise from assay conditions. Standardized protocols include:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.